molecular formula C7H6F3N3O2 B12505236 1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- CAS No. 57420-97-0

1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-

Cat. No.: B12505236
CAS No.: 57420-97-0
M. Wt: 221.14 g/mol
InChI Key: CQVUPEQNBIYXAP-UHFFFAOYSA-N
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Description

5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with two amine groups (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 3-(trifluoromethyl)aniline. The process can be summarized as follows:

    Nitration: 3-(trifluoromethyl)aniline is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 5-position of the benzene ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitroso or nitro groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(trifluoromethyl)benzene-1,2-diamine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-nitro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-diaminobenzotrifluoride: Similar structure but lacks the nitro group.

    5-trifluoromethyl-1,3-phenylenediamine: Similar structure but lacks the nitro group.

    2-methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of amine groups.

Uniqueness

5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57420-97-0

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

5-nitro-3-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,11-12H2

InChI Key

CQVUPEQNBIYXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)N)[N+](=O)[O-]

Origin of Product

United States

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